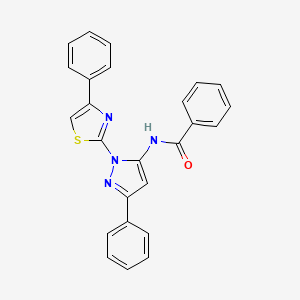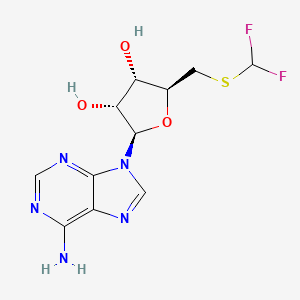
5'-Deoxy-5'-difluoromethylthioadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol is a complex organic compound with significant potential in various scientific fields. This compound features a purine base attached to a tetrahydrofuran ring, with a difluoromethylthio group. Its unique structure allows it to participate in diverse chemical reactions and exhibit various biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol typically involves multiple steps, including the formation of the purine base, the construction of the tetrahydrofuran ring, and the introduction of the difluoromethylthio group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol has numerous applications in scientific research:
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Its biological activity makes it a candidate for studying cellular processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored for the development of new drugs, particularly in the fields of oncology and infectious diseases.
Industry: It can be used in the development of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism by which (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(methylthio)methyl)tetrahydrofuran-3,4-diol
Uniqueness
Compared to similar compounds, (2R,3R,4S,5S)-2-(6-Amino-9H-purin-9-yl)-5-(((difluoromethyl)thio)methyl)tetrahydrofuran-3,4-diol stands out due to the presence of the difluoromethylthio group. This group imparts unique chemical properties, such as increased stability and reactivity, which can enhance the compound’s performance in various applications.
Eigenschaften
Molekularformel |
C11H13F2N5O3S |
|---|---|
Molekulargewicht |
333.32 g/mol |
IUPAC-Name |
(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(difluoromethylsulfanylmethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13F2N5O3S/c12-11(13)22-1-4-6(19)7(20)10(21-4)18-3-17-5-8(14)15-2-16-9(5)18/h2-4,6-7,10-11,19-20H,1H2,(H2,14,15,16)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
OEDUNIMOWCCRBV-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CSC(F)F)O)O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CSC(F)F)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


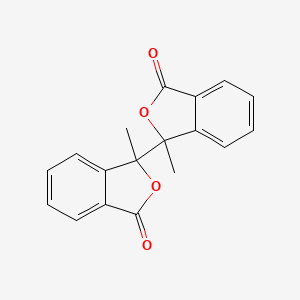
![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
![2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12901303.png)
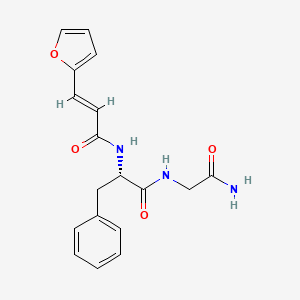

![N-(4-(benzo[d]thiazol-2-yl)-3-methoxyphenyl)-7-chloroquinolin-4-amine](/img/structure/B12901311.png)

![5-[2-(Butylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B12901319.png)
![1-[2-(4-Hydroxyphenyl)-4,6-dimethoxy-1-benzofuran-3-yl]ethan-1-one](/img/structure/B12901327.png)
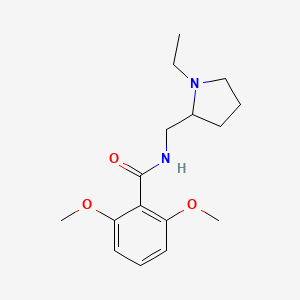

![3-Methyl-2,6-diphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B12901371.png)

